molecular formula C16H19NO4S B5382253 4-ethoxy-N-(4-methoxy-2-methylphenyl)benzenesulfonamide

4-ethoxy-N-(4-methoxy-2-methylphenyl)benzenesulfonamide

Cat. No.: B5382253
M. Wt: 321.4 g/mol
InChI Key: ZMZIZTYVMZRMJO-UHFFFAOYSA-N
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Description

4-ethoxy-N-(4-methoxy-2-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C16H19NO4S and a molecular weight of 321.39 g/mol . This compound is characterized by the presence of an ethoxy group, a methoxy group, and a methylphenyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-methoxy-2-methylphenyl)benzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-methoxy-2-methylaniline under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-methoxy-2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alcohols, bases like triethylamine (TEA), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted benzenesulfonamide derivatives

Scientific Research Applications

4-ethoxy-N-(4-methoxy-2-methylphenyl)benzenesulfonamide is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-methoxy-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

4-ethoxy-N-(4-methoxy-2-methylphenyl)benzenesulfonamide can be compared with other similar compounds, such as:

    4-ethoxy-N-(4-methylphenyl)benzenesulfonamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    4-methoxy-N-(4-methylphenyl)benzenesulfonamide: Lacks the ethoxy group, which may influence its solubility and interaction with molecular targets.

    N-(4-methoxy-2-methylphenyl)benzenesulfonamide: Lacks both the ethoxy and methoxy groups, which can significantly alter its chemical and biological properties.

The presence of both the ethoxy and methoxy groups in this compound contributes to its unique chemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-ethoxy-N-(4-methoxy-2-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-4-21-13-5-8-15(9-6-13)22(18,19)17-16-10-7-14(20-3)11-12(16)2/h5-11,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZIZTYVMZRMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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